molecular formula C17H17ClN2O3S B4507385 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid

1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid

Cat. No.: B4507385
M. Wt: 364.8 g/mol
InChI Key: OXBSYJVAANXNRR-UHFFFAOYSA-N
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Description

1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0648413 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Patel et al. (2011) and Deshmukh et al. (2017) investigated the synthesis and antimicrobial activity of new pyridine derivatives. These studies involved the preparation of various compounds using 2-chloropyridine-3-carboxylic acid and other elements to develop amide derivatives with potential antimicrobial properties against bacteria and fungi (Patel et al., 2011); (Deshmukh et al., 2017).

Anticancer Potential

Compounds related to 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid have been studied for their potential in treating cancer. The research by ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors highlights the significance of these compounds in inhibiting Aurora A, a process potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antiamoebic Activity

Mushtaque et al. (2012) synthesized a series of thiazolidinone derivatives, showing promising in vitro antiamoebic activity. These compounds were evaluated against Entamoeba histolytica, indicating their potential use in treating amoebic infections (Mushtaque et al., 2012).

Antimicrobial Studies

Patel and Agravat (2007) conducted antimicrobial studies on new pyridine derivatives, which included structures related to the compound . These studies demonstrated considerable antibacterial activity, contributing to the understanding of these compounds' potential in antimicrobial applications (Patel & Agravat, 2007).

Novel Metal-based Chemotherapy

Navarro et al. (2000) explored the preparation of complexes with compounds similar to the one for potential use in treating tropical diseases. This research highlights the innovative use of these compounds in developing metal-based chemotherapy (Navarro et al., 2000).

Properties

IUPAC Name

1-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-4-2-1-3-13(14)16-19-12(10-24-16)9-15(21)20-7-5-11(6-8-20)17(22)23/h1-4,10-11H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBSYJVAANXNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
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